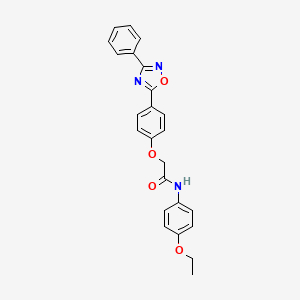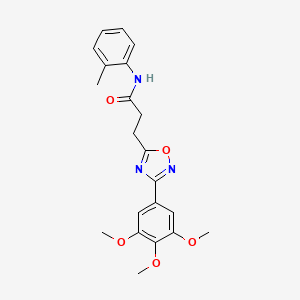
1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide is a chemical compound that belongs to the class of indoline sulfonamides. It has been widely studied for its potential use in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide involves its binding to the active site of carbonic anhydrase enzymes, thereby inhibiting their activity. This inhibition leads to a decrease in the production of bicarbonate ions, which are important for various physiological processes, including acid-base balance, respiration, and ion transport.
Biochemical and Physiological Effects
Studies have shown that 1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide has various biochemical and physiological effects. It has been shown to decrease intraocular pressure in glaucoma patients, reduce seizure activity in animal models of epilepsy, and inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide in lab experiments is its potency as a carbonic anhydrase inhibitor. This makes it a useful tool for studying the role of carbonic anhydrase enzymes in various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide. One area of research is the development of new derivatives of this compound with improved potency and selectivity for specific carbonic anhydrase isoforms. Another area of research is the investigation of its potential use in the treatment of other diseases, such as Alzheimer's disease and cystic fibrosis. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects.
In conclusion, 1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide is a promising compound with potential applications in various scientific research fields. Its unique properties make it a useful tool for studying the role of carbonic anhydrase enzymes in various physiological processes, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of 1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide can be achieved through a multistep process. The first step involves the reaction between 2-methoxyaniline and 4-chlorobenzoyl chloride to obtain 2-methoxy-N-(4-chlorobenzoyl)aniline. This intermediate is then reacted with indoline-5-sulfonic acid to produce the final product, 1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide has been studied for its potential use in various scientific research applications. One of the main areas of research is its use as an inhibitor of carbonic anhydrase enzymes, which are involved in many physiological processes. Studies have shown that this compound is a potent inhibitor of carbonic anhydrase II, making it a potential therapeutic agent for various diseases, including glaucoma, epilepsy, and cancer.
Eigenschaften
IUPAC Name |
1-benzoyl-N-(2-methoxyphenyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-28-21-10-6-5-9-19(21)23-29(26,27)18-11-12-20-17(15-18)13-14-24(20)22(25)16-7-3-2-4-8-16/h2-12,15,23H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNHJZHRWHXEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7695531.png)
![3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7695532.png)






![N'-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7695581.png)


